17alpha-Hydroxy pregnenolone-d3

Übersicht

Beschreibung

17alpha-Hydroxy pregnenolone-d3 is a labelled metabolite of pregnenolone, a steroid hormone involved in the biosynthesis of other steroids. It is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This compound is used in various scientific research applications due to its stable isotope labelling, which allows for precise tracking and analysis in biochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha-Hydroxy pregnenolone-d3 involves the hydroxylation of pregnenolone at the C17alpha position. This step is typically performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . The reaction conditions often include specific temperature and pH levels to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using bioreactors that maintain the necessary conditions for enzyme activity. The process includes the extraction and purification of the compound to achieve high purity levels suitable for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

17alpha-Hydroxy pregnenolone-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to other hydroxylated steroids.

Reduction: Formation of reduced steroid derivatives.

Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced steroid derivatives, which are used in further biochemical and pharmacological studies .

Wissenschaftliche Forschungsanwendungen

Congenital Adrenal Hyperplasia (CAH)

17alpha-Hydroxy pregnenolone-d3 is primarily utilized in diagnosing and understanding congenital adrenal hyperplasia, particularly forms caused by deficiencies in steroidogenic enzymes such as 21-hydroxylase and 17alpha-hydroxylase. In cases of 17alpha-hydroxylase deficiency, patients exhibit elevated levels of pregnenolone and 17alpha-hydroxy pregnenolone due to impaired conversion to downstream steroids like cortisol and sex hormones. This condition can lead to symptoms such as hypertension and sexual development disorders .

Hormonal Profiling

The compound is essential in hormonal profiling for patients with suspected adrenal disorders. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to measure levels of 17alpha-hydroxy pregnenolone and other steroid hormones simultaneously. This profiling aids in diagnosing various conditions, including CAH, adrenal tumors, and other endocrine disorders .

Research on Steroidogenesis

Studies involving this compound contribute to a deeper understanding of steroidogenesis—the biochemical pathway that leads to the synthesis of steroid hormones. By analyzing the levels of this compound, researchers can infer the activity and efficiency of steroidogenic enzymes, which is vital for developing treatments for hormonal imbalances and related diseases .

Therapeutic Research

In therapeutic contexts, this compound is investigated for its potential role in hormone replacement therapies. For instance, patients with CAH often require glucocorticoid therapy to manage cortisol deficiency. Understanding the metabolism of 17alpha-hydroxy pregnenolone can inform treatment protocols that aim to restore hormonal balance without exacerbating mineralocorticoid excess .

Table 1: Hormonal Levels in 17alpha-Hydroxylase Deficiency

| Hormone | Normal Range | Levels in Deficiency |

|---|---|---|

| Cortisol | Varies by age | Decreased |

| 17alpha-Hydroxy Pregnenolone | Varies by age | Increased |

| Progesterone | Varies by age | Decreased |

| Androstenedione | Varies by age | Decreased |

| Aldosterone | Varies by age | Increased |

Table 2: Diagnostic Tests Utilizing this compound

| Test Type | Purpose |

|---|---|

| Serum Analysis | Assess levels of adrenal steroids |

| LC-MS/MS Profiling | Simultaneous quantitation of multiple hormones |

| Genetic Testing | Identify mutations in CYP17A1 gene |

Case Study 1: Diagnosis of 17-alpha Hydroxylase Deficiency

A case study reported a young female patient diagnosed with 17-alpha hydroxylase deficiency who presented with amenorrhea and hypertension. After genetic testing confirmed mutations in the CYP17A1 gene, treatment with hydrocortisone and estrogen was initiated, leading to normalization of blood pressure and improvement in secondary sexual characteristics .

Case Study 2: Hormonal Profiling in CAH Patients

In a clinical study involving multiple patients with congenital adrenal hyperplasia, researchers utilized LC-MS/MS to measure levels of various adrenal steroids, including this compound. The findings highlighted significant correlations between elevated levels of this compound and specific enzyme deficiencies, aiding in accurate diagnosis and management strategies .

Wirkmechanismus

The mechanism of action of 17alpha-Hydroxy pregnenolone-d3 involves its interaction with steroid hormone receptors and enzymes involved in steroidogenesis. It acts as a precursor in the biosynthesis of other steroids, such as dehydroepiandrosterone (DHEA) and glucocorticosteroids. The molecular targets include the cytochrome P450 enzymes CYP17A1 and 3alpha-hydroxysteroid dehydrogenase, which catalyze the conversion of pregnenolone to its hydroxylated and reduced forms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

17alpha-Hydroxyprogesterone: Another hydroxylated steroid involved in glucocorticosteroid synthesis.

Dehydroepiandrosterone (DHEA): A steroid hormone synthesized from pregnenolone.

Pregnenolone: The parent compound from which 17alpha-Hydroxy pregnenolone-d3 is derived.

Uniqueness

This compound is unique due to its stable isotope labelling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where accurate quantification and analysis of steroid metabolism are required .

Biologische Aktivität

17alpha-Hydroxy pregnenolone-d3 is a steroid hormone that plays a crucial role in the biosynthesis of gonadal and adrenal steroid hormones. It is synthesized from pregnenolone through the action of cytochrome P450 17alpha hydroxylase (CYP17), which is pivotal in the delta-5 steroidogenic pathway. Understanding its biological activity is essential for insights into various endocrine disorders, particularly congenital adrenal hyperplasia (CAH).

This compound is produced in the adrenal glands and gonads. The conversion pathway begins with cholesterol, which is converted into pregnenolone by the enzyme P450scc. Subsequently, pregnenolone is transformed into 17alpha-hydroxy pregnenolone by CYP17, which also catalyzes the production of dehydroepiandrosterone (DHEA) from 17alpha-hydroxy pregnenolone. The regulation of these enzymatic activities is influenced by several factors, including the availability of cofactors and post-translational modifications of CYP17 .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Hormonal Regulation:

- Steroidogenesis: It serves as a precursor in the synthesis of androgens and estrogens, influencing sexual development and reproductive functions.

- Adrenal Function: Elevated levels are often associated with conditions such as CAH, particularly in cases with 21-hydroxylase deficiency where there is an accumulation of steroid precursors .

2. Clinical Implications:

- Congenital Adrenal Hyperplasia: Patients with CAH exhibit elevated plasma levels of 17alpha-hydroxy pregnenolone due to enzymatic blockages in steroid synthesis pathways. This elevation can be utilized as a biomarker for diagnosing specific forms of CAH .

- Hypertension and Hypokalemia: Excessive production can lead to mineralocorticoid effects, resulting in hypertension and hypokalemia due to increased sodium retention and potassium excretion .

Research Findings

A variety of studies have investigated the implications of this compound in both physiological and pathological contexts.

Table 1: Summary of Key Research Findings

Case Studies

Several case studies illustrate the clinical significance of measuring 17alpha-Hydroxy pregnenolone levels:

Case Study 1: Female Patient with 17α-Hydroxylase Deficiency

A female patient diagnosed with 17α-hydroxylase deficiency exhibited significantly elevated levels of 17alpha-hydroxy pregnenolone. After treatment with glucocorticoids, her blood pressure stabilized, and menstrual cycles were restored, demonstrating the importance of this compound in managing hormonal imbalances .

Case Study 2: Congenital Adrenal Hyperplasia

In a cohort study involving patients with CAH, plasma levels of both pregnenolone and 17alpha-hydroxy pregnenolone were significantly higher compared to controls. This finding underscores their utility in diagnosing and managing adrenal insufficiencies .

Eigenschaften

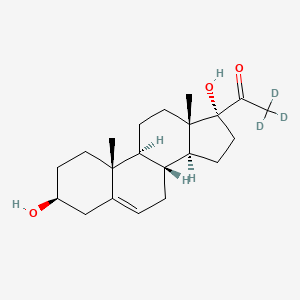

IUPAC Name |

2,2,2-trideuterio-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERGUCIJOXJXHF-DBAXYKBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849614 | |

| Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105078-92-0 | |

| Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.